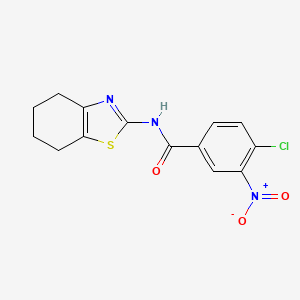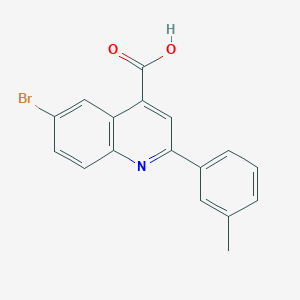
6-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid, also known as BMQ, is a chemical compound that belongs to the class of quinolinecarboxylic acids. It has been widely used in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 6-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, cancer, and bacterial infections. 6-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
6-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. 6-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid has been found to have no significant toxic effects on normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
6-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, 6-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid has some limitations. It is not soluble in water, which makes it difficult to use in aqueous experiments. In addition, it has a low bioavailability, which means that it may not be effective in vivo.
Orientations Futures
There are several future directions for the study of 6-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid. One direction is to investigate its potential use in combination with other drugs for the treatment of diseases such as cancer and bacterial infections. Another direction is to study its mechanism of action in more detail to identify new targets for drug development. Additionally, the development of new synthetic methods for 6-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid could lead to the production of more potent analogs with improved bioavailability and efficacy.
Conclusion:
In conclusion, 6-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid is a promising compound that has potential therapeutic properties. Its anti-inflammatory, anti-cancer, and anti-microbial activities make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and to develop more potent analogs with improved bioavailability and efficacy.
Méthodes De Synthèse
The synthesis of 6-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid involves the reaction of 6-bromo-2-hydroxy-4-quinolinecarboxylic acid with 3-methylphenylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of 6-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid with a yield of around 70%.
Applications De Recherche Scientifique
6-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, 6-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid has been shown to be effective in treating diseases such as rheumatoid arthritis, cancer, and bacterial infections.
Propriétés
IUPAC Name |
6-bromo-2-(3-methylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c1-10-3-2-4-11(7-10)16-9-14(17(20)21)13-8-12(18)5-6-15(13)19-16/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIWCFAFCACSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5846138.png)
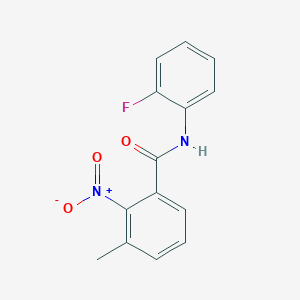



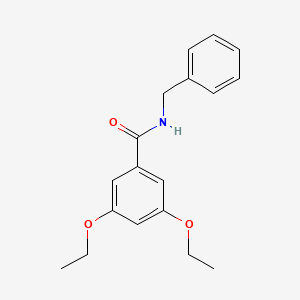
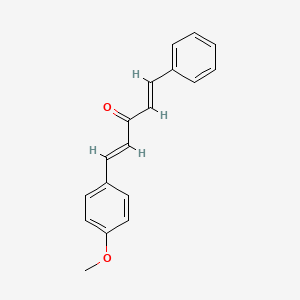
![N-({4-[(anilinocarbonothioyl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5846192.png)


![4-({[(3,4-dichlorophenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5846220.png)
![2-[(2-bromobenzyl)thio]-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5846224.png)

